molecular formula C13H18ClNOS B6895466 N-[(4-chlorophenyl)methyl]-N-methyl-1-oxothian-4-amine

N-[(4-chlorophenyl)methyl]-N-methyl-1-oxothian-4-amine

Cat. No.: B6895466
M. Wt: 271.81 g/mol
InChI Key: BLQJXXNGSUUDRD-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-N-methyl-1-oxothian-4-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a 4-chlorophenyl group attached to a methyl group, which is further connected to an oxothian-4-amine structure

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-methyl-1-oxothian-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNOS/c1-15(13-6-8-17(16)9-7-13)10-11-2-4-12(14)5-3-11/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQJXXNGSUUDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C2CCS(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-N-methyl-1-oxothian-4-amine typically involves the reaction of 4-chlorobenzyl chloride with N-methyl-1-oxothian-4-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-N-methyl-1-oxothian-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Azides, nitriles, and thiols.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-N-methyl-1-oxothian-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-N-methyl-1-oxothian-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]cyclopentanamine
  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • N-(4-chlorophenyl)maleimide

Uniqueness

N-[(4-chlorophenyl)methyl]-N-methyl-1-oxothian-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development in various fields.

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